(R)-1-(2-Chlorophenyl)ethanol

Descripción general

Descripción

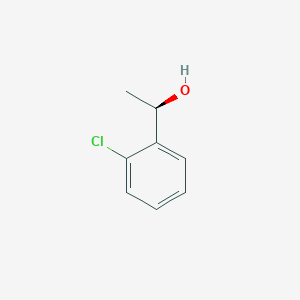

®-1-(2-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 2-chlorophenyl group. The ® designation indicates the specific spatial arrangement of the atoms around the chiral center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

®-1-(2-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using a chiral reducing agent. This method ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the synthesis of ®-1-(2-Chlorophenyl)ethanol may involve catalytic hydrogenation of 2-chloroacetophenone using a chiral catalyst. This method allows for large-scale production while maintaining high enantiomeric excess. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-chloroacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the hydroxyl group can lead to the formation of 2-chlorophenylethane.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols

Major Products Formed

Oxidation: 2-chloroacetophenone

Reduction: 2-chlorophenylethane

Substitution: Various substituted phenylethanols depending on the nucleophile used

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(R)-1-(2-Chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in producing polo-like kinase 1 (PLK1) inhibitors, which are promising candidates for cancer therapy. The synthesis of these inhibitors often requires enantiomerically pure forms of the compound, emphasizing the need for efficient and selective synthetic methods .

Case Study: Synthesis of PLK1 Inhibitors

A study highlighted the use of this compound in synthesizing PLK1 inhibitors. The compound was utilized as a key intermediate, demonstrating its importance in developing new therapeutic agents against cancer .

Biocatalysis

The application of biocatalysts for the production of this compound has been explored extensively. For instance, Lactobacillus curvatus has shown promise in the enantioselective bioreduction of 1-(2-chlorophenyl) ethanone to produce this compound. This method not only enhances yield but also ensures high enantioselectivity, which is critical for pharmaceutical applications .

Case Study: Enantioselective Bioreduction

Research demonstrated that using Lactobacillus curvatus for biotransformation yielded high conversions and selectivity for this compound. This biocatalytic approach offers an environmentally friendly alternative to traditional chemical synthesis methods, thereby aligning with green chemistry principles .

Chemical Intermediate

As a chemical intermediate, this compound is valuable in various synthetic pathways beyond pharmaceuticals. Its role as a building block in organic synthesis allows for the creation of more complex molecules, including agrochemicals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of ®-1-(2-Chlorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the 2-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

®-1-(2-Chlorophenyl)ethanol can be compared with other similar compounds, such as:

(S)-1-(2-Chlorophenyl)ethanol: The enantiomer of the ®-form, which has different spatial arrangement and potentially different biological activity.

2-Chloroacetophenone: The ketone form, which lacks the hydroxyl group and has different reactivity.

2-Chlorophenylethane: The fully reduced form, which lacks both the hydroxyl group and the carbonyl group.

The uniqueness of ®-1-(2-Chlorophenyl)ethanol lies in its chiral nature and the presence of both a hydroxyl group and a 2-chlorophenyl group, which confer specific reactivity and potential biological activity.

Actividad Biológica

(R)-1-(2-Chlorophenyl)ethanol is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

This compound is characterized by its chiral center, which influences its interaction with biological targets. The compound can be synthesized through various methods, including biocatalytic processes involving specific enzymes or microorganisms.

Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with neurotransmitter systems. Notably, it influences cholinergic receptors and serotonin receptors, which are pivotal in regulating smooth muscle contractions and other physiological responses.

- Cholinergic Receptor Interaction : Studies have shown that this compound modulates the activity of M1, M2, and M3 muscarinic acetylcholine receptors (mAChRs). The blocking of M3 mAChRs significantly reduces contractile responses in smooth muscle tissues when exposed to the compound, indicating a cholinergic mechanism of action .

- Serotonin Receptor Modulation : this compound also affects serotonin receptors (5-HT2A and 5-HT2B). Experimental data reveal a decrease in the expression of these receptors in smooth muscle cells upon treatment with the compound, suggesting its potential role in modulating serotonin-mediated physiological functions .

Therapeutic Potential

The compound has been investigated for its therapeutic potential in various conditions:

- Antitumor Activity : Some studies have explored the antitumor properties of derivatives related to this compound. For instance, compounds exhibiting similar structural features have shown efficacy against breast cancer cell lines .

- Neurological Applications : Given its interaction with neurotransmitter systems, there is potential for this compound to be utilized in treating neurological disorders characterized by cholinergic dysfunctions.

Smooth Muscle Contraction Studies

In vitro studies have demonstrated that this compound induces smooth muscle contractions through calcium ion influx. The application of calcium channel blockers like nifedipine and verapamil significantly reduced contractile responses provoked by the compound, highlighting its role in calcium-mediated signaling pathways .

| Study Component | Results |

|---|---|

| Concentration of DIQ | 50 µM |

| Contractile Response (mN) | Initial: 2.99 ± 0.17; Reduced: 0.36 ± 0.06 with nifedipine |

| Receptor Modulation | Decreased expression of 5-HT2A and 5-HT2B by 43% and 27% respectively |

Biotransformation Studies

Research has also focused on the biotransformation of prochiral carbonyl compounds to produce this compound using endophytic fungi. This biocatalytic approach is notable for its efficiency and stereoselectivity, providing insights into sustainable synthesis methods for pharmaceutical applications .

Safety Profile

While this compound exhibits promising biological activity, safety assessments indicate potential skin and eye irritation upon exposure. Proper handling and safety measures are recommended when working with this compound .

Propiedades

IUPAC Name |

(1R)-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120466-66-2 | |

| Record name | (1R)-1-(2-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-1-(2-Chlorophenyl)ethanol contribute to the synthesis of chiral metal complexes?

A1: this compound serves as a crucial starting material for synthesizing enantiomerically pure planar chiral ruthenium complexes. [] When reacted with [CpRu(CH3CN)3][OTf], it selectively forms (Rp,R)-[CpRu(η6-(R)-1-(2-chlorophenyl)ethanol)][OTf] ((Rp,R)-1). In this complex, the ruthenium metal coordinates to the arene ring of this compound, establishing planar chirality due to the restricted rotation around the ruthenium-arene bond. [] This complex can be further modified to introduce a diphenylphosphine group, yielding a chiral phosphine ligand.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.